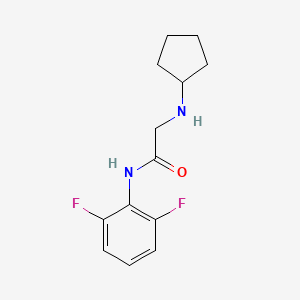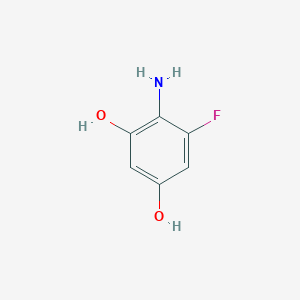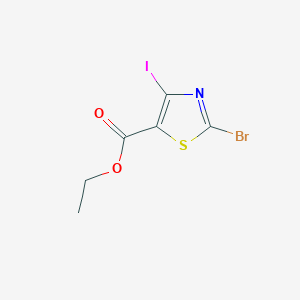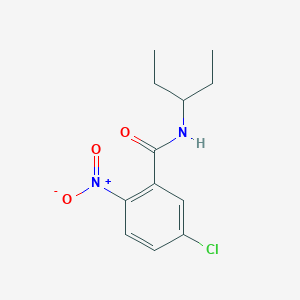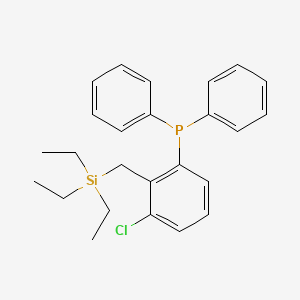
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is a chemical compound with the molecular formula C25H30ClPSi It is a phosphane derivative that features a chloro-substituted phenyl group and a triethylsilyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves the reaction of a chloro-substituted phenylphosphane with a triethylsilyl-substituted reagent. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorophenylphosphane and triethylsilyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C.
Catalysts and Solvents: A suitable solvent such as tetrahydrofuran (THF) or toluene is used, and a catalyst like palladium on carbon (Pd/C) may be employed to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors equipped with temperature and pressure control.
Automation: Automated systems are used to monitor and control reaction parameters, ensuring consistent product quality.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed, and rigorous quality control measures are in place to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phenylphosphanes depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphane complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its interaction with molecular targets such as metal ions and enzymes. The triethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its incorporation into various chemical and biological systems. The phosphane moiety can coordinate with metal centers, influencing catalytic activity and reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand with three phenyl groups.
(3-Chlorophenyl)diphenylphosphane: Similar structure but lacks the triethylsilyl group.
(2-(Trimethylsilyl)phenyl)diphenylphosphane: Contains a trimethylsilyl group instead of a triethylsilyl group.
Uniqueness
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is unique due to the presence of both a chloro and a triethylsilyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased steric bulk and enhanced stability, making it valuable in specific applications where other phosphanes may not be suitable.
Propriétés
Formule moléculaire |
C25H30ClPSi |
|---|---|
Poids moléculaire |
425.0 g/mol |
Nom IUPAC |
[3-chloro-2-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C25H30ClPSi/c1-4-28(5-2,6-3)20-23-24(26)18-13-19-25(23)27(21-14-9-7-10-15-21)22-16-11-8-12-17-22/h7-19H,4-6,20H2,1-3H3 |
Clé InChI |
PGQQVPBVWOOZGB-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CC1=C(C=CC=C1Cl)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



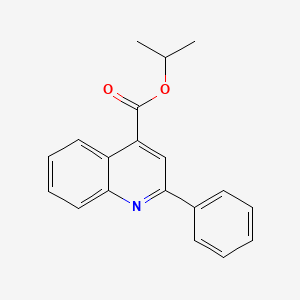
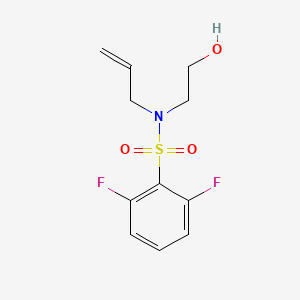
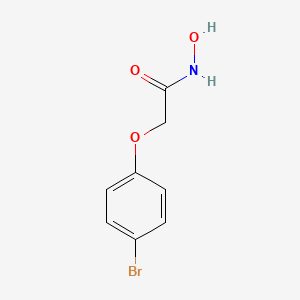

![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)

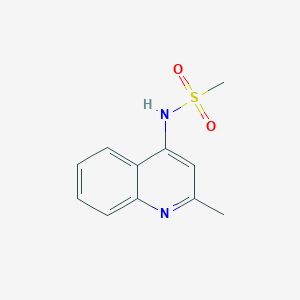
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
